molecular formula C18H14ClN3O4 B2381778 N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863611-51-2

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2381778
CAS No.: 863611-51-2
M. Wt: 371.78
InChI Key: DBKWTYQYJZAQGV-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. It has a 2,4-dioxo group, a common motif in many bioactive molecules and pharmaceuticals . The presence of the 4-chlorophenyl and 4-methoxyphenyl groups could potentially influence its physical and chemical properties, as well as its bioactivity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms) with two carbonyl (C=O) groups at the 2 and 4 positions. It would also have a carboxamide group at the 5 position, and phenyl groups substituted with chlorine and methoxy groups at the 3 position .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups could be involved in nucleophilic addition reactions, and the carboxamide group could participate in hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Applications

This compound is structurally related to various heterocyclic compounds that have been synthesized for their potential biological activities. For instance, compounds synthesized from reactions involving similar moieties have shown significant anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The synthesis often involves reactions with thiourea, aromatic aldehydes, and other heterocyclic components, leading to novel compounds evaluated for their potential as biological agents (Akbari et al., 2008; Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

Some derivatives structurally related to the queried compound have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit significant inhibition on bacterial and fungal growth, highlighting their potential as novel antimicrobial agents. Moreover, antioxidant properties have also been investigated, providing a basis for further research into their application in managing oxidative stress-related conditions (Gilava et al., 2020).

Anticancer Activity

The anticancer potential of related compounds has been a subject of interest, with studies exploring the synthesis of novel derivatives and their evaluation against various cancer cell lines. For example, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives has been explored, revealing compounds with promising anticancer activities. This suggests the potential for similar compounds to be synthesized and evaluated for their efficacy in cancer treatment (Tiwari et al., 2016).

Material Science Applications

Beyond biomedical applications, compounds with structural similarities have been investigated for their utility in material science, such as the development of electrochromic materials and polymers with unique physical properties. These studies involve the synthesis of polyamides and polyimides based on specific functional groups, leading to materials with potential applications in electronics and as advanced materials with high thermal stability and solubility in organic solvents (Chang & Liou, 2008; Yang & Lin, 1995).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its biological activity could also be investigated, potentially leading to the development of new therapeutic agents .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-26-14-8-6-13(7-9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,25)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKWTYQYJZAQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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